

# In-Depth Technical Guide on the Spectroscopic Data of Barringtonenol C Analogs

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## Compound of Interest

Compound Name: 23-Aldehyde-16-O-angeloylbarringtonenol C

Cat. No.: B15596317

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct spectroscopic data (NMR and MS) for "23-Aldehyde-16-O-angeloylbarringtonenol C" is not readily available in the public domain. This guide presents a comprehensive analysis of closely related, structurally elucidated barringtonenol C-type triterpenoid saponins, namely acerplatanosides A, B, C, and D, isolated from the stem bark of the Norway Maple (*Acer platanoides*). This information provides a valuable reference for the structural characterization of similar molecules.

## Introduction to Barringtonenol C-Type Saponins

Barringtonenol C is a polyhydroxylated oleanane-type triterpenoid aglycone. Saponins derived from this aglycone are characterized by the presence of one or more sugar moieties attached at various positions, and often feature acylation with groups such as angelic acid. These compounds are of significant interest to researchers due to their diverse biological activities. The aldehyde functionality at C-23 and the angeloyl group at C-16, as specified in the topic, would represent further structural modifications that influence the molecule's physicochemical properties and biological function.

## Spectroscopic Data of Analogous Compounds (Acerplatanosides A-D)

The following tables summarize the quantitative NMR and MS data for acerplatanosides A-D, as reported by Xu et al. in *Planta Medica* (2020). These compounds share the barringtonol C core, with variations in their glycosylation and acylation patterns.

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formulas of the isolated compounds.

Compound	Molecular Formula	Calculated [M+Na] <sup>+</sup> (m/z)	Found [M+Na] <sup>+</sup> (m/z)
Acerplatanoside A	C <sub>51</sub> H <sub>80</sub> O <sub>21</sub>	1055.5039	1055.5036
Acerplatanoside B	C <sub>56</sub> H <sub>88</sub> O <sub>25</sub>	1187.5564	1187.5560
Acerplatanoside C	C <sub>58</sub> H <sub>90</sub> O <sub>26</sub>	1241.5670	1241.5666
Acerplatanoside D	C <sub>53</sub> H <sub>84</sub> O <sub>23</sub>	1111.5353	1111.5349

## <sup>13</sup>C NMR Spectroscopic Data for the Aglycone Moiety (150 MHz, in Pyridine-d<sub>5</sub>)

Carbon No.	Acerplatanosi de A ( $\delta c$ )	Acerplatanosi de B ( $\delta c$ )	Acerplatanosi de C ( $\delta c$ )	Acerplatanosi de D ( $\delta c$ )
3	90.8	90.9	90.9	90.8
4	40.0	40.0	40.0	40.0
5	56.1	56.1	56.1	56.1
6	18.6	18.6	18.6	18.6
7	33.3	33.3	33.3	33.3
8	40.4	40.4	40.4	40.4
9	47.7	47.7	47.7	47.7
10	37.1	37.1	37.1	37.1
11	24.1	24.1	24.1	24.1
12	123.1	123.1	123.1	123.1
13	144.5	144.5	144.5	144.5
14	42.3	42.3	42.3	42.3
15	36.5	36.4	36.4	36.5
16	74.2	74.2	74.2	74.2
17	47.2	47.2	47.2	47.2
18	42.0	42.0	42.0	42.0
19	46.4	46.4	46.4	46.4
20	31.2	31.2	31.2	31.2
21	74.0	74.0	74.0	74.0
22	84.1	84.1	84.1	84.1
23	64.1	64.1	64.1	64.1
24	14.3	14.3	14.3	14.3
25	17.0	17.0	17.0	17.0

26	17.8	17.8	17.8	17.8
27	26.3	26.3	26.3	26.3
28	176.5	176.5	176.5	176.5
29	33.2	33.2	33.2	33.2
30	23.9	23.9	23.9	23.9

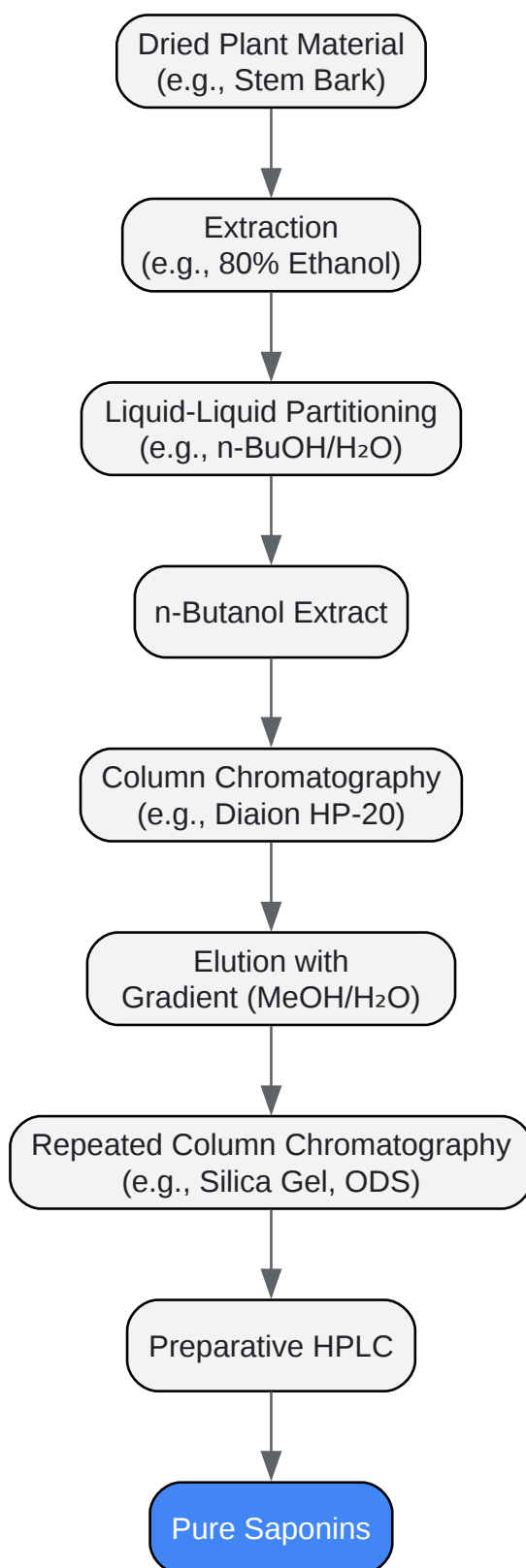
Note: The chemical shifts for the sugar and acyl moieties are not included in this table for brevity but were fully assigned in the original publication.

## Experimental Protocols

The following sections detail the general methodologies employed for the isolation and structural elucidation of barringtonenol C-type saponins.

### Extraction and Isolation

A generalized workflow for the extraction and isolation of triterpenoid saponins from plant material is depicted below. This process typically involves initial extraction with a polar solvent, followed by liquid-liquid partitioning and multiple chromatographic steps to purify individual compounds.



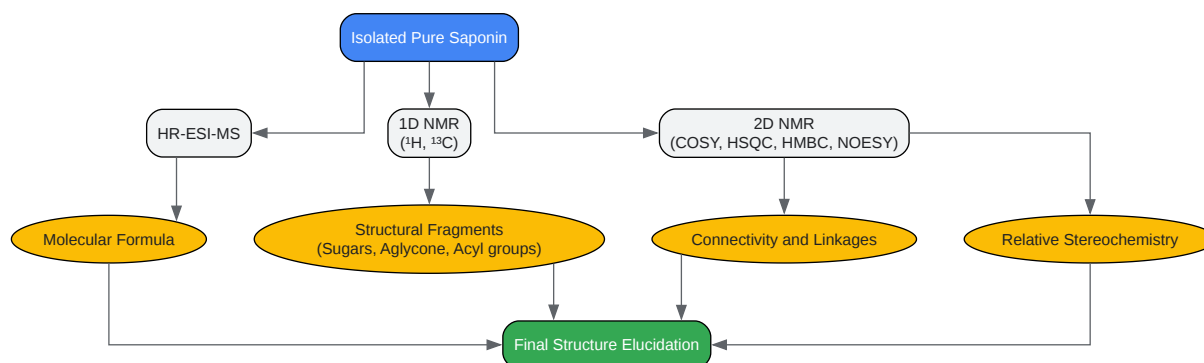
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**Figure 1:** General workflow for the extraction and isolation of triterpenoid saponins.

## Structure Elucidation

The structures of the isolated saponins were determined through a combination of spectroscopic techniques.

- Mass Spectrometry: HR-ESI-MS was used to determine the molecular formula.
- 1D NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provided initial information about the types and numbers of protons and carbons.
- 2D NMR Spectroscopy:
  - COSY (Correlation Spectroscopy): Identified proton-proton spin-spin couplings within the same spin system, aiding in the assignment of individual sugar residues and parts of the aglycone.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons over two or three bonds, which was crucial for establishing the linkages between sugar units and the connection of the sugar chains and acyl groups to the aglycone.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which helped to determine the stereochemistry and the sequence of the sugar chains.



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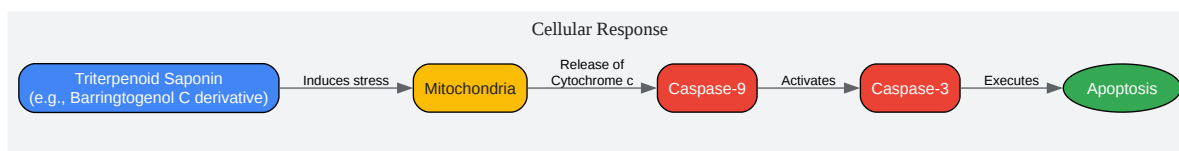
**Figure 2:** Logical workflow for the spectroscopic structure elucidation of a novel saponin.

## Acid Hydrolysis

To determine the absolute configuration of the sugar moieties, the saponins were subjected to acid hydrolysis to cleave the glycosidic bonds. The resulting monosaccharides were then derivatized and analyzed by gas chromatography (GC) in comparison with authentic standards of known configuration (e.g., D- and L-glucose).

## Key Signaling Pathways

While the specific biological activities of 23-Aldehyde-16-O-angeloylbarringtonol C have not been reported, many triterpenoid saponins are known to exhibit cytotoxic effects against cancer cell lines. A plausible mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.



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**Figure 3:** A simplified representation of a potential apoptosis-inducing signaling pathway for a cytotoxic triterpenoid saponin.

This guide provides a foundational understanding of the spectroscopic characterization of barringtonol C-type saponins. The presented data and methodologies for analogous compounds serve as a robust framework for researchers working on the identification and analysis of new derivatives in this class.

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